1-Phenyl-1H-indole
Overview
Description
1-Phenyl-1H-indole is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in organic chemistry and pharmacology due to their presence in many natural products and drugs. The specific compound 1-Phenyl-1H-indole is a derivative of indole where a phenyl group is attached to the first position of the indole nucleus.
Synthesis Analysis
The synthesis of indole derivatives, including 1-Phenyl-1H-indole, can be achieved through various methods. One such method involves the cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one, which leads to the formation of 1-phenyl-1H-indole analogues . Another approach for synthesizing indole derivatives is the reaction of N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, which yields compounds with the indole nucleus .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the planarity of the indole ring system and the orientation of substituent groups. For instance, in the compound (E)-1-Diphenylmethylidene-2-[(1H-indol-3-yl)methylidene]hydrazine, the indole unit is essentially planar, and the dihedral angle between the two phenyl rings is significant . Similarly, in 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, the indole ring system is nearly planar, and the orientation of the phenyl ring is at a specific dihedral angle with respect to the indole ring .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions due to their reactive nature. For example, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole undergoes a Diels-Alder reaction with benzyne to yield 5H-benzo[b]carbazole after deoxygenation and deprotection . This showcases the reactivity of indole derivatives in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, are influenced by their molecular structure. The solubility of 2-phenyl-1H-indole in various organic solvents increases with temperature, and its melting point and fusion enthalpy have been measured using differential scanning calorimetry . The crystal structures of indole derivatives reveal the influence of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, on their physical properties .
Scientific Research Applications
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Microbiology
- Summary of Application : These indole derivatives have also been used in the treatment of microbes .
- Methods of Application : Similar to cancer research, the indole derivatives are synthesized and then tested against various types of microbes .
- Results or Outcomes : The indole derivatives have shown to be effective in treating various types of microbes .
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Biotechnological Production
- Summary of Application : Indole is a signalling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results or Outcomes : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
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Alkaloid Synthesis
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
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Bcl-2/Mcl-1 Dual Inhibitors
- Summary of Application : 1-Phenyl-1H-indole derivatives have been used as a new class of Bcl-2/Mcl-1 dual inhibitors .
- Methods of Application : The specific methods of application or experimental procedures involve the design, synthesis, stereochemical determination, molecular docking study, in silico pre-ADMET prediction and anti-proliferative activities of indole-pyrimidine derivatives as Mcl-1 inhibitors .
- Results or Outcomes : The results have shown that these indole derivatives can effectively inhibit Bcl-2/Mcl-1 .
properties
IUPAC Name |
1-phenylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFCBQMICVOSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185041 | |
Record name | 1H-Indole, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-indole | |
CAS RN |
31096-91-0, 16096-33-6 | |
Record name | 1H-Indole, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-1H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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